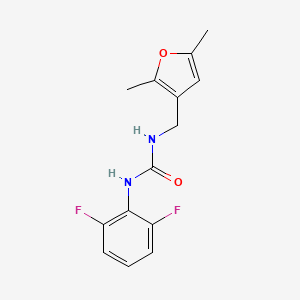
1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The title compound, known for its complex structure, is an example of a benzoylphenylurea insecticide. It exhibits unique dihedral angles between its central and terminal rings, and features N—H⋯O hydrogen bonds that link molecules in the crystal, forming dimers and two-dimensional architecture. This is significant in understanding the compound's interactions and stability (Cho et al., 2015).
Applications in Crystallography
- Research on similar compounds shows that the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating a specific molecular conformation that could be relevant for designing materials with specific crystallographic properties (Yan et al., 2007).
Insecticide Chemistry
- The compound's structure relates closely to benzoylurea insecticides, whose crystal structures provide insights into their insecticidal properties. Understanding these properties can lead to the development of more effective and safer pesticides (Jeon et al., 2014).
Interaction with Biological Systems
- The interaction of urea and its analogues with biological systems is a key area of research. For instance, the study of microbial degradation of urea herbicides sheds light on environmental interactions and potential bioremediation strategies (Murray et al., 1969).
Enhancing Drug Delivery
- The role of urea analogues in enhancing drug delivery through human skin has been explored. This is particularly significant in the pharmaceutical industry for improving the efficacy of topical treatments (Williams & Barry, 1989).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-8-6-10(9(2)20-8)7-17-14(19)18-13-11(15)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDSRBRPADENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

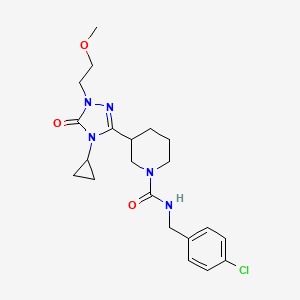
![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)
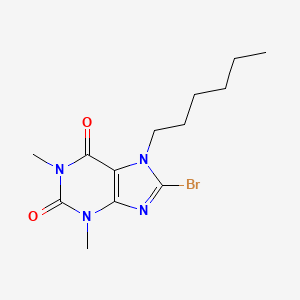
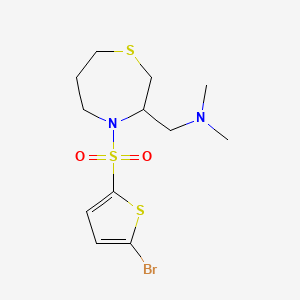
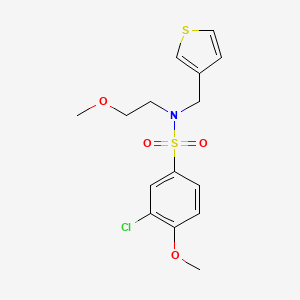
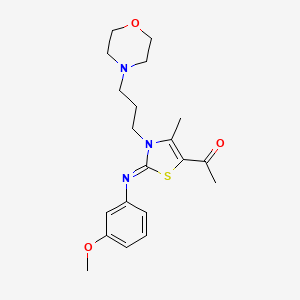
![(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719647.png)
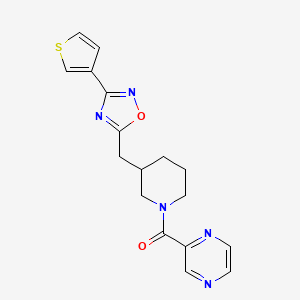
![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)
![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)
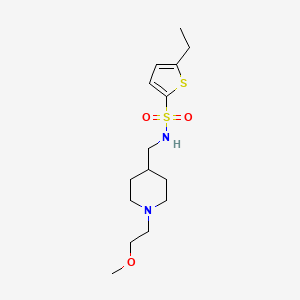
![N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2719656.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)